2,5-Furandione-2,5-13C2
Overview
Description
This compound is characterized by the presence of two carbon-13 isotopes, which makes it particularly useful in isotopic labeling studies and spectroscopy techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione-2,5-13C2 typically involves the isotopic labeling of maleic anhydride. One common method is the catalytic hydrogenation of maleic acid in the presence of a 13C-labeled carbon source. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 13C-labeled precursors and advanced catalytic systems to ensure high yield and isotopic purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione-2,5-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic acid.
Reduction: Reduction reactions can convert it to succinic anhydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
Oxidation: Maleic acid
Reduction: Succinic anhydride
Substitution: Various substituted maleic anhydride derivatives
Scientific Research Applications
2,5-Furandione-2,5-13C2 has a wide range of applications in scientific research:
Chemistry: Used in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to track the incorporation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of polymers and resins with specific isotopic compositions.
Mechanism of Action
The mechanism of action of 2,5-Furandione-2,5-13C2 involves its reactivity as an anhydride. It readily reacts with nucleophiles to form various derivatives. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions are typically nucleophilic addition and substitution .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Furandione-2,5-13C2 is unique due to its specific isotopic labeling at the 2 and 5 positions, which provides distinct advantages in isotopic labeling studies. This specificity allows for precise tracking of carbon atoms in various chemical and biological processes, making it a valuable tool in research .
Properties
IUPAC Name |
(2,5-13C2)furan-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i3+1,4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-CQDYUVAPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=O)O[13C]1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313494 | |
Record name | 2,5-Furandione-2,5-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201996-26-1 | |
Record name | 2,5-Furandione-2,5-13C2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201996-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione-2,5-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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